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Steganone

Cat. No.: B1246090
M. Wt: 412.4 g/mol
InChI Key: KHXMONVQVIGKEN-KGLIPLIRSA-N
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Description

Historical Context of Steganone's Chemical Discovery

This compound is described as an unusual natural product that has been known for approximately 40 years as of 2015. ic.ac.ukic.ac.uk Early research included the first reported synthesis of the this compound system in 1977, which yielded a racemic mixture. ic.ac.ukic.ac.uk The initial assignment of its absolute configuration was later revised through asymmetric total synthesis. ic.ac.ukic.ac.uk

This compound's Significance as a Benchmark Synthetic Target

The structural complexity of this compound, particularly its axially chiral biaryl unit and the eight-membered ring, has established it as a significant benchmark target in the field of total synthesis. nih.govacs.org The challenge of constructing this specific molecular architecture with high stereocontrol has driven the development of new synthetic methodologies. acs.orgresearcher.life Achieving the correct absolute configuration, especially considering the atropisomerism present, has been a key aspect of synthetic efforts. ic.ac.ukic.ac.uk Early syntheses highlighted the complexity, with some initially producing the less stable atropisomer which required conversion to the more stable form by heating. ic.ac.ukic.ac.uk

Overview of Contemporary Research Trajectories in this compound Chemistry

Contemporary research in this compound chemistry continues to focus on developing efficient and stereoselective synthetic routes to the molecule and its analogs. ynu.edu.cnresearcher.life Recent efforts have explored transition metal-catalyzed reactions, such as palladium-catalyzed atroposelective C-H alkynylation, for the construction of the key biaryl moiety. nih.govsci-hub.se These approaches aim to streamline the synthesis of axially chiral compounds like this compound. researcher.life Other methodologies, such as samarium(II) iodide promoted cyclizations, have also been employed in total syntheses of this compound. googleapis.comacs.orgacs.org The ongoing interest reflects the molecule's challenging structure and the desire to access it and related compounds through innovative and efficient chemical transformations. Research also touches upon the broader class of biaryl chiral compounds, where this compound serves as a relevant example. ynu.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O8 B1246090 Steganone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

(9R,13R)-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione

InChI

InChI=1S/C22H20O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14H,4,8-9H2,1-3H3/t13-,14+/m1/s1

InChI Key

KHXMONVQVIGKEN-KGLIPLIRSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)C[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC

Canonical SMILES

COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC

Synonyms

steganone

Origin of Product

United States

Natural Occurrence and Proposed Biosynthesis of Steganone

Botanical Sources and Advanced Isolation Methodologies for Steganone

The isolation and characterization of this compound from its natural sources rely on a combination of classical and modern phytochemical techniques. The process begins with the identification and collection of the producer plant, followed by sophisticated extraction and chromatographic procedures to isolate the pure compound.

Identification of this compound-Producing Plant Species

The primary botanical source of this compound is the African plant Steganotaenia araliacea, a member of the Apiaceae family. nih.gov This small savannah tree, also known as the carrot tree, is found across various regions of tropical Africa, including Angola, Cameroon, Ethiopia, and Zimbabwe. nih.gov Phytochemical investigations of the stem bark of S. araliacea have led to the isolation of this compound along with a suite of other structurally related dibenzocyclooctadiene lignans (B1203133). nih.govresearchgate.net The presence of these compounds contributes to the plant's traditional use in local medicine. frontiersin.org

Table 1: Dibenzocyclooctadiene Lignans Isolated from Steganotaenia araliacea

Compound Name Co-occurrence with this compound Reference
Steganacin Yes nih.govnih.gov
Stegangin Yes nih.govresearchgate.net
Steganolide A Yes nih.govnih.gov
Epistegangin Yes researchgate.net

State-of-the-Art Chromatographic and Extraction Techniques in this compound Isolation

The isolation of this compound and its analogues from the plant matrix is a multi-step process that requires careful selection of extraction solvents and chromatographic methods to achieve high purity. uantwerpen.be

Extraction: The initial step typically involves the extraction of the dried and powdered plant material, most commonly the stem bark of Steganotaenia araliacea, with an organic solvent. uantwerpen.be Hydroalcoholic solutions, such as 80% ethanol (B145695), have proven effective for extracting a broad spectrum of compounds, including lignans. uantwerpen.be For plant materials rich in lipophilic substances, a preliminary defatting step using a non-polar solvent like petroleum ether or hexane (B92381) is often employed to remove fats and waxes, which can interfere with subsequent purification steps. nih.govresearchgate.net Following the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification: Activity-directed fractionation is a common strategy, where the extract is separated into fractions that are then tested for specific biological activities to guide the isolation of the active compounds. nih.gov A variety of chromatographic techniques are essential for the purification of this compound:

Column Chromatography (CC): This is a fundamental technique used for the initial separation of the crude extract. iosrjournals.org The stationary phase is typically silica (B1680970) gel, and a gradient of solvents with increasing polarity is used as the mobile phase to elute different compounds. arkat-usa.org

Flash Chromatography: A rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, allowing for faster and more efficient separations of lignans from raw extracts. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification of this compound. iosrjournals.org Reverse-phase columns are commonly used, where the stationary phase is non-polar, and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. frontiersin.org

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the separation in column chromatography and for the preliminary qualitative analysis of fractions. iosrjournals.orgfrontiersin.org

Table 2: Modern Techniques in Lignan (B3055560) Isolation

Technique Principle Application in this compound Isolation Reference
Solvent Extraction Differential solubility of compounds in various solvents. Initial removal of this compound from plant material using ethanol or methanol. nih.gov
Column Chromatography Separation based on differential adsorption of compounds to a solid stationary phase. Initial fractionation of the crude plant extract. iosrjournals.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase. Final purification of this compound to high purity. iosrjournals.org

| LC-SPE-NMR | Hyphenated technique combining liquid chromatography, solid-phase extraction, and nuclear magnetic resonance. | Identification of novel compounds like protoflavonoids from S. araliacea extracts. | uantwerpen.be |

Elucidation of this compound's Biosynthetic Pathway

The biosynthesis of dibenzocyclooctadiene lignans like this compound is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, its formation can be postulated based on the well-established biosynthesis of other lignans. nsf.gov

Postulated Biosynthetic Precursors and Enzymatic Intermediates

The biosynthesis of lignans originates from the phenylpropanoid pathway. taylorfrancis.com The primary precursor for most lignans is coniferyl alcohol . nsf.govwikipedia.org This monolignol is synthesized from the amino acid phenylalanine through a series of enzymatic reactions involving enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). researchgate.net

The key step in lignan biosynthesis is the dimerization of two coniferyl alcohol molecules to form the initial lignan scaffold. nih.gov This oxidative coupling reaction leads to the formation of pinoresinol (B1678388) , which serves as a central intermediate. nsf.gov From pinoresinol, a series of enzymatic modifications, including reductions, oxidations, and methylations, lead to the vast diversity of lignan structures. nih.gov For this compound, it is proposed that intermediates derived from pinoresinol undergo further transformations to form the characteristic dibenzocyclooctadiene skeleton. An alternative hypothesis for some dibenzocyclooctadiene lignans suggests a pathway starting from isoeugenol . wikipedia.org

Mechanistic Proposals for Key Enzymatic Transformations in this compound Biosynthesis

The formation of the lignan backbone is a critical step governed by specific enzymatic reactions.

Oxidative Coupling: The dimerization of coniferyl alcohol is an oxidative coupling reaction catalyzed by one-electron oxidases, such as laccases or peroxidases . kit.edu These enzymes generate phenoxy radicals from the coniferyl alcohol monomers. nsf.gov

Stereochemical Control: The subsequent coupling of these radicals is not random but is precisely controlled by dirigent proteins (DIRs) . nih.gov These proteins act as templates, guiding the radicals to couple in a specific regio- and stereoselective manner to produce an optically active product, such as (+)-pinoresinol. nsf.gov In the absence of dirigent proteins, the coupling would result in a racemic mixture of products. nih.gov

Following the formation of the pinoresinol scaffold, further enzymatic modifications are required to yield this compound. These likely include:

Reductions: Enzymes such as pinoresinol-lariciresinol reductases (PLRs) are responsible for the sequential reduction of the furan (B31954) rings of pinoresinol to form other lignan intermediates. nsf.gov

Oxidations and Cyclizations: The formation of the eight-membered dibenzocyclooctadiene ring and the lactone ring found in many related lignans (like Steganacin) involves complex oxidative cyclizations, likely catalyzed by cytochrome P450 monooxygenases . nih.gov The ketone group in this compound is the result of the oxidation of a hydroxyl group present in a precursor molecule like Steganol. nih.gov

Isotopic Labeling and Genetic Approaches in Biosynthesis Research

While no specific isotopic labeling or genetic studies have been reported for this compound biosynthesis in Steganotaenia araliacea, these techniques are powerful tools for elucidating biosynthetic pathways of related compounds. researchgate.net

Isotopic Labeling: This technique involves feeding the plant with precursors labeled with stable isotopes (e.g., ¹³C or ²H). For lignan biosynthesis, ¹³C-labeled phenylalanine can be administered to the plant. By tracking the incorporation of the isotope into the final lignan products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the biosynthetic route can be traced, and intermediates can be identified. researchgate.net This method provides direct evidence of precursor-product relationships.

Genetic Approaches: Modern genomic and transcriptomic approaches are used to identify the genes encoding the enzymes involved in biosynthesis. By analyzing the transcriptome (the full range of messenger RNA molecules) of lignan-producing tissues, researchers can identify candidate genes that are highly expressed during lignan accumulation. For instance, transcriptome analysis of Schisandra chinensis, another plant rich in dibenzocyclooctadiene lignans, has led to the identification of numerous candidate genes encoding cytochrome P450s and dirigent proteins potentially involved in their biosynthesis. Such approaches could be applied to S. araliacea to uncover the specific genes responsible for this compound production.

Strategies for the Total Synthesis of Steganone

Retrosynthetic Analysis of the Steganone Polycyclic Core

Retrosynthetic analysis of this compound typically involves identifying key disconnections that simplify the molecular structure into more readily available precursors. The formation of the eight-membered ring and the axially chiral biaryl bond are central challenges addressed during this analysis.

Disconnection Logic for the Macrocyclic Lactone Moiety

The macrocyclic lactone is a prominent feature of this compound. Retrosynthetic strategies often involve cleaving the ester bond of the lactone, leading back to a linear seco-acid or a related precursor. scripps.edu Alternatively, disconnections within the carbocyclic portion of the eight-membered ring have been explored, envisioning the formation of this ring through various cyclization strategies in the forward synthesis. dur.ac.uk Constructing this medium-sized ring system is known to be synthetically demanding. rsc.org

Synthetic Pathways to the Axially Chiral Biaryl Unit

The axially chiral biaryl unit is crucial for this compound's structure and activity. ic.ac.ukresearchgate.net Approaches to synthesize this unit include oxidative couplings of appropriately substituted aromatic precursors. acs.org Ullmann-type coupling reactions have also been employed to forge the biaryl bond. scripps.eduacs.org More contemporary strategies have leveraged transition metal-catalyzed atroposelective C-H functionalization reactions, enabling the direct and enantioselective construction of the chiral biaryl axis. researchgate.netnih.govsci-hub.senih.gov The use of chiral auxiliaries or tethers attached to the aromatic precursors has also proven effective in controlling the stereochemistry of the biaryl axis formation. nih.gov

Evolution of Total Synthesis Approaches to Racemic this compound

Early synthetic efforts successfully delivered racemic this compound, establishing foundational methodologies that paved the way for subsequent stereoselective routes.

Pioneering Methodologies and Initial Achievements

The first reported total synthesis of (±)-steganone was achieved in 1976. ucl.ac.uk These initial syntheses often focused on simultaneously constructing the biaryl unit and the eight-membered carbocycle through key cyclization events. acs.orgucl.ac.uk For instance, a vanadium(V)-mediated oxidative coupling was utilized in one early route to form both the biaryl axis and the eight-membered ring in a single step. ucl.ac.uk Another pioneering approach involved the synthesis of a substituted phenanthrene (B1679779) intermediate, followed by a ring expansion reaction to generate the eight-membered ring system. acs.orgucl.ac.uk

Development of Key Ring-Closing and Ring-Expansion Reactions

The efficiency of this compound synthesis is significantly influenced by the effectiveness of the ring-closing and ring-expansion reactions employed. While ring-closing metathesis (RCM) is a powerful tool for ring formation, its application to the synthesis of the eight-membered ring in this compound requires careful design of the substrate and reaction conditions due to challenges associated with medium-ring formation. rsc.orgresearchgate.net Ring expansion strategies, starting from smaller cyclic precursors, have also been successfully implemented to construct the eight-membered ring. acs.orgscripps.eduucl.ac.ukdur.ac.ukrsc.org Examples include thermal cycloaddition reactions between enamines and activated alkynes, leading to a two-carbon ring expansion. ucl.ac.uk Samarium(II) iodide promoted ketyl-olefin cyclization has also been demonstrated as a method to construct the fused 8,5-ring system present in this compound. googleapis.comsci-hub.sematmole.com

Advancements in Asymmetric Total Synthesis of this compound

Significant strides have been made in developing asymmetric total syntheses of this compound, allowing for the preparation of enantiomerically pure material. ic.ac.ukucl.ac.ukrsc.orgscirp.orginist.fr These advancements are often centered on controlling the atropisomerism of the biaryl axis.

Asymmetric approaches have employed various strategies to induce chirality, including the use of chiral auxiliaries, chiral reagents, and asymmetric catalysis. Diastereoselective methods involving the formation of the chiral 2,2'-disubstituted biaryl intermediate have been a common strategy. okayama-u.ac.jp Enantioselective synthesis of the biaryl moiety has been achieved through methods such as palladium-mediated biaryl coupling followed by enantioselective lactone-opening reactions. okayama-u.ac.jp The "lactone strategy," which involves using chiral nucleophiles in the atroposelectivity-determining step, has also been successfully applied. orgsyn.org Furthermore, asymmetric C-H activation strategies catalyzed by transition metals, particularly palladium, in conjunction with chiral ligands or transient directing groups, have proven effective for the atroposelective construction of the biaryl unit with high enantioselectivity. researchgate.netnih.govsci-hub.seacs.org

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated approaches involve the temporary incorporation of a chiral moiety into a substrate to control the stereochemical outcome of a reaction. This auxiliary is later removed, leaving behind the desired enantiomerically enriched product. In the context of this compound synthesis, chiral auxiliaries have been employed to induce asymmetry, particularly in the formation of the axially chiral biaryl bond.

One approach utilized diastereoselective Suzuki-Miyaura couplings, employing chiral auxiliaries such as benzylic alcohols or β-hydroxysulfoxides to control the stereochemistry during the formation of the biaryl linkage unibas.it. Another formal synthesis of (-)-Steganone utilized the diastereoselective ortho-lithiation of a chiral acetal (B89532) derived from a tricarbonyl(arene)chromium complex as a key step, followed by cross-coupling rsc.org. The chiral acetal served as the auxiliary to direct the lithiation and subsequent coupling reaction, establishing the necessary stereochemistry for the axially chiral biaryl unit rsc.org. More recently, tert-leucine has been identified as an efficient, catalytic transient chiral auxiliary in palladium-catalyzed atroposelective C-H alkynylation, a method applied in the formal synthesis of (+)-Steganone researchgate.net. This highlights the evolution from stoichiometric to catalytic use of chiral auxiliaries in this area.

Organocatalytic Strategies for this compound Precursors

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for constructing chiral molecules under mild conditions. While direct organocatalytic total syntheses of this compound are less common compared to metal-catalyzed routes, organocatalytic strategies have been explored for the synthesis of key precursors and related lignan (B3055560) scaffolds.

Organocatalytic, enantioselective addition reactions have been employed in the synthesis of lignans (B1203133) chim.it. For instance, L-Proline has been used as an organocatalyst in the synthesis of an intermediate relevant to enterolactone-like lignans, a class of compounds structurally related to this compound chim.it. Furthermore, organocatalytic asymmetric nucleophilic aromatic substitution reactions involving dynamic kinetic resolution have been developed for the synthesis of axially chiral styrene (B11656) scaffolds, which can serve as valuable precursors for the this compound core nih.gov. These examples demonstrate the utility of organocatalysis in providing enantiomerically enriched building blocks for the synthesis of this compound and related natural products.

Transition Metal-Catalyzed Enantioselective Routes to this compound and its Key Intermediates

Transition metal catalysis, particularly palladium catalysis, has played a pivotal role in the development of enantioselective routes to this compound, primarily by enabling the atroposelective construction of the key axially chiral biaryl moiety.

Palladium-catalyzed atroposelective C-H functionalization has been a prominent strategy. Methods such as C-H alkynylation researchgate.netscilit.com, C-H olefination scilit.comresearcher.lifeacs.org, and C-H alkylation scilit.com have been successfully applied to synthesize the axially chiral biaryl aldehydes that are crucial precursors to this compound scilit.comresearcher.life. For example, a scalable, stereocontrolled formal synthesis of (+)-Steganone was achieved using a Pd-catalyzed atroposelective C-H alkynylation with tert-leucine as a catalytic transient chiral auxiliary researchgate.netsci-hub.se. Similarly, Pd-catalyzed asymmetric C-H olefination employing L-tert-leucine as an inexpensive, catalytic transient chiral auxiliary has been utilized for the gram-scale construction of enantiopure axially chiral biaryls relevant to this compound synthesis acs.org.

Formal Syntheses of this compound and Related Scaffolds

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. This approach is valuable for demonstrating the efficacy of new methodologies and strategies without completing the entire synthesis sequence. Numerous formal syntheses of this compound and related dibenzocyclooctadiene lignans have been reported, showcasing innovative approaches to constructing the core structure.

Strategic Integration of Advanced Methodologies

Formal syntheses of this compound often strategically integrate advanced methodologies to efficiently assemble the complex molecular architecture and control stereochemistry. Key strategies include the use of transition metal-catalyzed cross-coupling reactions, atroposelective C-H functionalization, and chiral auxiliary-mediated approaches.

For instance, formal syntheses have utilized palladium-catalyzed atroposelective C-H alkynylation as a key step to establish the axially chiral biaryl moiety researchgate.netsci-hub.se. Another approach involved an intramolecular biaryl coupling reaction of phenyl benzoates to form the biaryl lactone core, which was then converted to a known intermediate in a formal synthesis of (-)-Steganone researchgate.net. Chiral auxiliary-mediated diastereoselective reactions, such as the ortho-lithiation of chiral acetals of chromium complexes, have also been integrated into formal synthetic routes rsc.org. The strategic combination of these advanced methodologies allows for shorter and more efficient routes to the this compound core compared to earlier total syntheses.

Comparative Methodological Evaluation of this compound Total Syntheses

The choice between different catalytic systems (e.g., various palladium catalysts and ligands, or other metals like cobalt or rhodium) depends on the specific substrate and desired outcome, with ongoing research focused on developing more active, selective, and broadly applicable catalytic systems scilit.com. Organocatalytic approaches, while perhaps more suited for precursor synthesis, offer metal-free alternatives with potential advantages in terms of cost and environmental impact chim.itnih.gov.

Assessment of Step Economy and Overall Yield

More recent synthetic strategies have aimed to improve step economy and yield by employing more convergent approaches and utilizing powerful bond-forming reactions. The use of methodologies like oxidative biaryl coupling has been explored for the direct formation of the crucial biaryl bond and the eight-membered ring, although challenges related to efficiency and stereocontrol in the presence of certain substituents were noted. psu.edu

Synthetic Route/YearKey Biaryl Coupling MethodNumber of Steps (LLS)Overall Yield (%) (Approximate)Notes
Early Racemic google.comNot specifiedNot specified~10Started from homopiperonyl alcohol.
Raphael-Larson ucl.ac.ukNot specified1610Required late-stage resolution.
Oxidative Coupling psu.eduNon-phenolic oxidationNot specified~81 (for biaryl formation step)Efficiency curtailed by substituents.
Pd-catalyzed C-H Alkynylation nih.govresearchgate.netPd-catalyzed C-H alkynylationNot specifiedUp to 99 (for key intermediate)Formal synthesis.

Analysis of Stereocontrol Efficiency and Atroposelective Induction

Controlling the stereochemistry is paramount in the synthesis of this compound due to the presence of stereogenic centers in the lactone ring and, more significantly, the atropisomeric axis of the biaryl unit. ucl.ac.ukic.ac.uk Atropisomerism arises from restricted rotation around the biaryl bond, leading to stable isomers. ic.ac.ukrsc.orgdicp.ac.cn The natural product (-)-Steganone has a specific absolute configuration for both the stereogenic centers and the atropisomeric axis. ic.ac.uk

Early syntheses often produced racemic mixtures, necessitating resolution to obtain the desired enantiomer. ucl.ac.ukic.ac.ukgoogle.com The challenging nature of controlling the atropisomeric twist during biaryl coupling reactions was a major hurdle. Some oxidative biaryl coupling approaches, while forming the biaryl bond, initially produced the undesired atropisomer, requiring subsequent thermal epimerization to achieve the correct configuration. psu.edu This thermal interconversion highlights the dynamic nature of the atropisomeric axis, which can be both a challenge and an opportunity in synthesis. ic.ac.uk

Significant efforts have been directed towards developing asymmetric synthetic strategies to control the stereochemistry from the outset, particularly the atroposelectivity. Various approaches have been explored, including the use of chiral auxiliaries or chiral tethers to bias the biaryl conformation during the key coupling step. nih.gov Planar chiral (arene)chromium complexes have also been utilized for the stereoselective synthesis of axially chiral natural products like (-)-Steganone. dntb.gov.ua

More recently, catalytic asymmetric methods have emerged as powerful tools for atroposelective induction. Palladium-catalyzed asymmetric C-H functionalization reactions, such as C-H alkynylation and C-H olefination, have been successfully applied to the atroposelective synthesis of biaryl compounds, including precursors to this compound. nih.govresearchgate.netacs.org These methods often employ chiral ligands or transient chiral auxiliaries, such as tert-leucine, to induce asymmetry during the formation of the biaryl axis. nih.govresearchgate.netacs.org

The efficiency of stereocontrol is typically assessed by the diastereomeric ratio (dr) and enantiomeric excess (ee) of the products. Highly efficient stereocontrol leads to a high preference for the desired stereoisomer. For example, the palladium-catalyzed atroposelective C-H alkynylation mentioned earlier achieved excellent enantioselectivity, with up to >99% ee for the enantioenriched biaryls. nih.govresearchgate.net

The analysis of stereocontrol efficiency in this compound synthesis reveals a progression from racemic approaches requiring resolution to increasingly sophisticated asymmetric catalytic methods that directly establish the desired stereochemistry, including the challenging atropisomeric axis, with high fidelity. ucl.ac.uknih.govresearchgate.netnih.gov

Here is a conceptual table illustrating how stereocontrol efficiency might be compared across different synthetic approaches to this compound focusing on asymmetric methods:

Synthetic Route/YearAsymmetric StrategyKey Stereochemical Control PointTypical Atroposelectivity (ee or dr)Notes
Early Asymmetric ucl.ac.ukResolution of racemic intermediateAtropisomeric axisNot applicable (resolution)Required separation of enantiomers.
Uemura et al. nih.govPlanar-to-axial chirality transferAtropisomeric axisNot specified in snippetsUtilized (arene)chromium complexes.
Pd-catalyzed C-H Alkynylation nih.govresearchgate.netCatalytic atroposelective C-H alkynylationAtropisomeric axisUp to >99% eeUsed tert-leucine as chiral auxiliary.
Pd-catalyzed C-H Olefination acs.orgCatalytic atroposelective C-H olefinationAtropisomeric axisNot specified in snippetsUsed L-tert-leucine as chiral auxiliary.

Controlling both the relative and absolute stereochemistry, particularly the atropisomerism, remains a key focus in the development of improved synthetic routes to this compound and related lignans. The evolution of synthetic strategies reflects the advancements in asymmetric catalysis and methodologies for constructing complex chiral architectures.

Chemical Reactivity and Mechanistic Transformations of Steganone

Oxidative Biaryl Coupling Reactions in Steganone Synthesis and Analogues

The construction of the core dibenzocyclooctadiene skeleton of this compound and its analogues hinges on the formation of the biaryl C-C bond that links the two aromatic rings. Oxidative biaryl coupling is a primary strategy to achieve this, offering a direct method for C-H bond functionalization and avoiding the need for pre-functionalized (e.g., halogenated or metallated) aromatic precursors. st-andrews.ac.uk This approach is particularly effective for electron-rich aromatic systems, such as the gallic acid derivatives that serve as precursors to this compound.

The general strategy involves the intramolecular coupling of a diaryl precursor, effectively stitching the two rings together to form the eight-membered ring. Various reagents and catalytic systems have been developed to mediate this transformation, leveraging transition metals or hypervalent iodine reagents to facilitate the carbon-carbon bond formation. st-andrews.ac.uknih.gov Palladium-catalyzed oxidative coupling, in particular, has emerged as a powerful tool for synthesizing fused biaryl systems. nih.govresearchgate.net

Reagent/Catalyst SystemOxidantTypical ConditionsRef.
Vanadium oxytrifluoride (VOF₃)Non-catalyticTrifluoroacetic acid (TFA), CH₂Cl₂ ic.ac.uk
Thallium(III) trifluoroacetate (B77799) (TTFA)Non-catalyticTrifluoroacetic acid (TFA) ic.ac.uk
Palladium(II) acetate (B1210297) (Pd(OAc)₂)Air / O₂Pivalic acid or Acetic acid, 80-110 °C researchgate.net
Iron(III) chloride (FeCl₃)Non-catalyticDichloromethane (CH₂Cl₂)General
Hypervalent Iodine(III) ReagentsN/AOften metal-free conditions st-andrews.ac.uk

The mechanism of intramolecular oxidative cyclization to form the this compound core is dependent on the chosen reagent but generally proceeds through the oxidation of the electron-rich aromatic precursors. The formation of radical cations is a common mechanistic feature in many oxidative cyclizations. nih.govscispace.com

In a typical non-enzymatic pathway using strong oxidizing agents like VOF₃ or FeCl₃, the mechanism is proposed to involve the following steps:

Single-Electron Transfer (SET): The oxidizing agent removes a single electron from one of the electron-rich aromatic rings of the precursor, generating a radical cation.

Radical-Radical Coupling: A second SET event on the other aromatic ring can generate a diradical species, or the initial radical cation can undergo intramolecular attack on the second aromatic ring. This cyclization step forms the crucial C-C biaryl bond and the eight-membered ring.

Aromatization: The resulting intermediate loses two protons (often facilitated by a base) to rearomatize both rings, yielding the stable dibenzocyclooctadiene product.

Alternatively, palladium-catalyzed pathways involve a different mechanism often termed Concerted Metalation-Deprotonation (CMD). researchgate.net In this process, the Pd(II) catalyst coordinates to the aromatic ring and facilitates the cleavage of a C-H bond to form a palladacycle intermediate. Subsequent reductive elimination forms the C-C bond and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) by an external oxidant (like O₂) to complete the catalytic cycle.

The biaryl bond in this compound is a stereogenic axis, leading to the existence of atropisomers. The control of this axial chirality is a critical challenge in its synthesis. Interestingly, many synthetic routes that employ oxidative biaryl coupling initially yield the thermodynamically less stable (aS,R,R) atropisomer. ic.ac.uk This kinetic product can then be converted into the naturally occurring, more stable (aR,R,R) atropisomer through thermal equilibration. ic.ac.uk

This process, where a mixture of stereoisomers or a kinetic product is converted into a single, thermodynamically favored stereoisomer, is a key stereoconvergent aspect of this compound synthesis. The isomerization occurs via rotation around the biaryl single bond, which has a significant, but surmountable, energy barrier. Heating the kinetically favored (aS,R,R) isomer provides sufficient thermal energy to overcome this rotational barrier, allowing the molecule to relax into its more stable (aR,R,R) conformation, ultimately leading to a high yield of the desired natural product.

Functional Group Interconversions on the this compound Scaffold

Once the core structure of this compound is assembled, further chemical modifications can be performed by targeting its inherent functional groups. The most prominent of these are the β-lactone ring and the methoxy (B1213986) substituents on the aromatic systems.

The β-lactone ring in this compound is strained and thus susceptible to nucleophilic attack and ring-opening reactions. nih.gov This reactivity allows for the conversion of this compound into a variety of related compounds.

Reaction TypeReagentsProductDescription
Reduction Lithium aluminium hydride (LiAlH₄)DiolThe carbonyl and the ester linkage are both reduced, opening the ring to form a 1,4-diol. youtube.com
Hydrolysis (Basic) Sodium hydroxide (B78521) (NaOH)Hydroxy carboxylateNucleophilic attack by hydroxide opens the lactone to form a sodium carboxylate and a secondary alcohol. nih.gov
Hydrolysis (Acidic) H₃O⁺, heatHydroxy carboxylic acidAcid-catalyzed ring-opening yields the corresponding hydroxy carboxylic acid. youtube.com
Aminolysis Ammonia (NH₃) or primary/secondary aminesHydroxy amideNucleophilic attack by the amine opens the ring to form a hydroxy amide derivative.

Reduction of the lactone with a powerful reducing agent like lithium aluminum hydride opens the ring to furnish a diol, completely removing the carbonyl functionality. youtube.com Base-catalyzed hydrolysis readily opens the lactone to yield the corresponding sodium salt of the carboxylic acid, while acidic conditions produce the free hydroxy carboxylic acid. nih.govyoutube.com This ring-opening is often reversible and pH-dependent. nih.gov

The two aromatic rings of this compound are highly substituted with electron-donating methoxy (-OCH₃) groups. These groups are strongly activating and are ortho, para-directors for electrophilic aromatic substitution (EAS). taylorfrancis.com This means they increase the nucleophilicity of the aromatic rings and direct incoming electrophiles to specific positions.

The general mechanism for EAS involves the attack of the π-electrons of the aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (sigma complex). chemistrytalk.orgmasterorganicchemistry.com A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring. youtube.com

Due to the substitution pattern of this compound, the positions available for electrophilic attack are sterically hindered. However, under forcing conditions, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) could potentially occur at the available activated positions on the rings. The directing effect of the methoxy groups would strongly favor substitution at the positions ortho to them.

Conformational Dynamics and Atropisomerism in this compound

The most defining stereochemical feature of this compound is its atropisomerism, a form of chirality that arises from restricted rotation around a single bond—in this case, the C-C bond connecting the two aromatic rings. princeton.edu The steric hindrance caused by the substituents on the rings and the constraints of the eight-membered ring create a significant energy barrier to rotation. mdpi.com This barrier is high enough to allow for the isolation of individual, non-interconverting rotational isomers (atropisomers) at room temperature. researchgate.net

The two principal atropisomers of this compound are designated based on the axial chirality of the biaryl system. The naturally occurring, biologically active form is (-)-steganone, which has the (aR,R,R) absolute configuration. Its atropisomer, (+)-steganone, has the (aS,R,R) configuration. Computational studies have shown that the natural (aR,R,R) isomer is thermodynamically more stable than the (aS,R,R) isomer by approximately 4.5 kcal/mol. ic.ac.uk This energy difference drives the thermal equilibration of the (aS) form to the more stable (aR) form, as mentioned previously. ic.ac.uk The study of how molecules adopt various shapes through bond rotations is known as conformational analysis, and it is essential for understanding the properties of cyclic systems like the one in this compound. nobelprize.orgquimicaorganica.org

Property(aR,R,R)-Steganone(aS,R,R)-Steganone
Common Name (-)-Steganone(+)-Steganone
Relative Free Energy 0 kcal/mol (More stable)+4.5 kcal/mol (Less stable)
Measured Specific Rotation [α]₅₈₉ -170°+150°
Computed Specific Rotation [α]₅₈₉ -240°+408°

Data sourced from computational and experimental studies. ic.ac.uk

Isomerization Pathways and Energy Barriers

This compound exists as two stable atropisomers due to the high rotational barrier around the C-1' to C-2" biaryl bond. These isomers are designated based on the axial chirality (aR or aS) in addition to the configurations of the stereocenters in the lactone ring. The thermodynamically more stable atropisomer is the (aR,R,R)-steganone.

The isomerization from the less stable (aS,R,R)-steganone to the more stable (aR,R,R)-steganone can be achieved through thermal epimerization. This process involves the rotation around the biaryl axis, surmounting a significant energy barrier. The free energy difference between these two atropisomers has been calculated to be approximately 4.5 kcal/mol, with the (aS,R,R) isomer being higher in energy. This energy difference provides a quantitative measure of the relative stability of the two atropisomers and is a key parameter in understanding the equilibrium between them.

The pathway for this isomerization involves a transition state where the two aromatic rings are more coplanar, leading to severe steric clashes between the ortho substituents. The energy required to overcome this steric hindrance constitutes the activation energy barrier for the rotation. While detailed computational studies delineating the entire energy profile of this isomerization are not extensively documented in publicly available literature, the experimental observation of interconversion upon heating confirms a surmountable, yet significant, energy barrier.

Table 1: Relative Free Energy of this compound Atropisomers

AtropisomerRelative Free Energy (kcal/mol)
(aR,R,R)-Steganone0
(aS,R,R)-Steganone+4.5

Influence of Stereochemistry on Chemical Transformations

The rigid, three-dimensional structure of this compound, dictated by its axial chirality and the stereocenters of the lactone ring, plays a critical role in directing the stereochemical outcome of its chemical reactions. The steric bulk and the specific spatial arrangement of the functional groups create a chiral environment that influences the approach of reagents, leading to diastereoselective transformations.

For instance, the stereoselective reduction of (±)-steganone can be achieved using various reducing agents, and the relative stereochemistry of the newly formed hydroxyl group is directed by the existing chiral centers. The formation of diastereomers in unequal amounts is a direct consequence of the different energy barriers for the attack of the reagent from the two diastereotopic faces of the ketone. Reactions that produce diastereomers reflect the energy differences in the various transition states, and therefore proceed at different rates, leading to a diastereomeric excess of one product. pharmacy180.com

Furthermore, the axial chirality of the biaryl system can influence the reactivity of functional groups on the aromatic rings. The different spatial accessibility of these groups in the two atropisomers can lead to different reaction rates or even different reaction pathways. While specific studies detailing a broad range of such transformations on this compound itself are limited, the principles of stereochemical control observed in the synthesis and reduction of this compound underscore the profound impact of its inherent chirality on its chemical behavior. The stereoselectivity of these reactions is a key consideration in the total synthesis of this compound and its biologically active analogues. researchgate.net

Theoretical and Computational Studies on Steganone

Quantum Chemical Investigations of Steganone's Structure and Conformation

Electronic Structure and Bonding Characteristics

There are no specific studies detailing the electronic structure, molecular orbital analysis (such as HOMO-LUMO energy gaps), or Natural Bond Orbital (NBO) analysis of this compound. Such studies would be invaluable for understanding its reactivity, stability, and the nature of its intramolecular interactions.

Conformational Analysis and Energy Landscapes

Detailed conformational analyses and the mapping of potential energy landscapes for this compound have not been reported. These computational studies are crucial for identifying the most stable conformers and understanding the flexibility of the biaryl bond and the lactone ring, which are key structural features of this compound.

Computational Elucidation of Reaction Mechanisms in this compound Synthesis

While numerous synthetic routes to this compound and its analogues have been developed, the computational elucidation of the underlying reaction mechanisms remains an underexplored area.

Molecular Dynamics Simulations of this compound Reactivity

There is no available research on the use of molecular dynamics (MD) simulations to study the reactivity or dynamic behavior of this compound. MD simulations could provide insights into its interaction with biological targets or its behavior in different solvent environments.

Prediction and Interpretation of this compound's Spectroscopic Properties

The computational prediction and detailed interpretation of this compound's spectroscopic properties using quantum chemical methods is not documented in the scientific literature. While experimental spectroscopic data for this compound exists, its correlation with theoretically predicted spectra from methods like DFT for NMR chemical shifts or time-dependent DFT (TD-DFT) for Electronic Circular Dichroism (ECD) spectra has not been reported. Such studies are powerful tools for structural verification and the assignment of absolute configuration. unipi.itmdpi.com

Computational NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR parameters, such as chemical shifts and coupling constants, are invaluable for confirming molecular structures. These calculations are typically performed using quantum chemical methods. The process involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. By comparing the calculated chemical shifts with experimental data, researchers can validate the proposed structure of a molecule. For complex diastereomers, computational NMR can be instrumental in distinguishing between possible isomers.

Infrared (IR) Spectroscopy:

Chiroptical Spectroscopy (e.g., ECD, ORD) Calculations

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral molecules like stegnone. Computational prediction of these properties has become a standard practice in natural product chemistry.

While the search results did not provide specific examples of these calculations applied to stegnone, the application of these computational tools is a cornerstone of modern stereochemical analysis and would be the standard approach for confirming the absolute configuration of stegnone and its analogues.

Synthetic Exploration of Steganone Analogues and Derivatives: Methodological Advances

Strategies for Modifying the Steganone Macrocyclic Framework

Modifications to the eight-membered macrocyclic ring of this compound represent a key strategy in the synthesis of analogues. This involves altering the ring size, introducing heteroatoms, or simplifying the core structure while aiming to retain or enhance desired biological activities.

Ring-Size Variations and Heterocyclic Analogues

While the natural product features an eight-membered ring, synthetic efforts have explored variations in ring size and the incorporation of heteroatoms to create novel analogues sci-hub.sersc.org. The synthesis of medium-sized heterocycles, including eight-membered rings, remains a challenging but attractive area of research rsc.orgpsu.edu. Microwave-assisted synthesis has proven particularly useful in facilitating the construction of such heterocyclic ring systems psu.edumdpi.com.

One approach to creating heterocyclic analogues involves the incorporation of nitrogen atoms. For instance, microwave-enhanced protocols have been developed for the synthesis of this compound 7-aza analogues, which contain a 1,2,3-triazole ring within the macrocycle. psu.edumdpi.comacs.org This was achieved through a microwave-assisted Suzuki reaction to assemble the biaryl skeleton, followed by an intramolecular Huisgen 1,3-dipolar cycloaddition for the final ring closure rsc.orgpsu.edu.

Scaffold Simplification and Core Structure Modifications

Simplifying the complex this compound scaffold while retaining key structural features is another strategy for analogue synthesis. This can involve reducing molecular complexity or introducing symmetry elements to simplify synthetic routes rsc.org. C-H functionalization reactions can provide a simplifying class of transforms that influence retrosynthetic logic, potentially reducing the reliance on pre-installed activating functional groups rsc.org.

Approaches to scaffold simplification can also involve the synthesis of spiroketal derivatives, which have shown promise in retaining biological properties google.com. Methodologies for the synthesis of spiro-γ-lactone derivatives, which share some structural features with the this compound lactone moiety, have been developed using Lewis acid-mediated reactions google.com.

Methodologies for Altering the Biaryl Moiety

The axially chiral biaryl unit is a crucial structural element of this compound, and modifications to this moiety are central to analogue synthesis ucl.ac.ukic.ac.uk. Strategies in this area focus on introducing different substituents, altering the linkage between the aryl rings, and controlling the stereochemistry of the biaryl axis.

Introduction of Different Aryl Substituents and Linkages

The introduction of various substituents on the aryl rings of the biaryl moiety allows for the exploration of structure-activity relationships. Palladium-mediated cross-coupling reactions, such as the Suzuki reaction, are powerful tools for assembling the biaryl core with diverse aryl substituents psu.edumdpi.comgu.se.

Altering the linkage between the aryl rings can lead to novel scaffolds. Metal-mediated cyclisation reactions have been utilized in the synthesis of this compound analogues, including approaches involving [2+2+2] cycloaddition reactions to form the macrocycle and the biaryl linkage ucl.ac.uk. Cascade carbopalladation of linear bromoenynes has also been explored as a method for constructing this compound analogues ucl.ac.uk.

Stereochemical Control in Analogue Synthesis

Controlling the atropisomerism of the biaryl axis is a significant challenge in this compound synthesis and analogue development ucl.ac.ukic.ac.ukacademie-sciences.frscripps.edu. Various strategies have been employed to achieve stereochemical control.

One approach involves the use of chiral auxiliaries or tethers to bias the biaryl conformation during coupling reactions ucl.ac.uknih.gov. Diastereoselective reactions, such as the ortho-lithiation of chiral acetals followed by cross-coupling, have been used in the formal synthesis of (-)-steganone, demonstrating control over the biaryl stereochemistry rsc.org.

More recent advances include the development of atroposelective C-H functionalization methodologies. Palladium-catalyzed atroposelective C-H alkynylation, for instance, has been applied to the asymmetric formal synthesis of (-)-steganone, allowing for the preparation of enantiomerically enriched biaryls with high enantioselectivity researchgate.netnih.govsci-hub.sesnnu.edu.cn. Chiral transient directing groups (cTDGs) have also been utilized in asymmetric C-H functionalization for the synthesis of axially chiral biaryls, offering a strategy to simplify the synthetic process snnu.edu.cn.

Stereoconvergent biaryl coupling reactions have also been reported, such as a thallium trifluoroacetate-mediated method used in a short synthesis of (±)-steganone psu.edursc.orgrsc.org.

Development of Novel Synthetic Routes to this compound-like Scaffolds

Beyond modifying the existing this compound structure, researchers have developed entirely novel synthetic routes to access this compound-like scaffolds. These routes often employ innovative chemical transformations to construct the complex molecular architecture.

Metal-mediated cyclisations, including [2+2+2] cycloadditions and cascade carbopalladation, represent novel approaches to building the this compound core ucl.ac.uk. The use of enediyne systems that undergo Bergman cycloaromatisation has also been postulated as a potential route to this compound analogues ucl.ac.uk.

Radical cyclisation pathways have been investigated in synthetic studies towards related lignans (B1203133) researchgate.net. Intramolecular additions of carbon-centred radicals to arenes have also been explored as a method for aryl-aryl bond formation, relevant to the construction of the this compound biaryl unit soton.ac.uk.

Microwave-assisted synthesis has played a role in the development of efficient routes to medium-sized heterocycles, including those with structural similarities to the this compound macrocycle psu.edumdpi.com.

The application of C-H functionalization has also inspired novel bond disconnections and simplified synthetic strategies for complex molecular scaffolds, including those related to this compound rsc.orgnih.gov.

Table 1 summarizes some key synthetic methodologies applied to the synthesis of this compound analogues and derivatives.

MethodologyKey FeaturesRelevance to this compound Analogues
Microwave-Assisted SynthesisEnhanced reaction rates, efficiency in medium-sized ring formation.Synthesis of aza analogues, facilitating Suzuki coupling and cycloaddition. psu.edumdpi.comacs.org
Metal-Mediated Cyclisations ([2+2+2] Cycloaddition)Convergent synthesis, diastereospecific cyclisation to form atropisomer.Construction of the macrocycle and biaryl linkage. ucl.ac.uk
Metal-Mediated Cyclisations (Carbopalladation)Cascade reactions for constructing cyclic systems.Approach to building this compound analogues. ucl.ac.uk
Palladium-Catalyzed Cross-Coupling (Suzuki)Formation of biaryl bonds with diverse substituents.Assembly of the biaryl core. psu.edumdpi.comgu.se
Atroposelective C-H FunctionalizationStereocontrolled formation of axially chiral biaryls.Asymmetric synthesis of the biaryl moiety. researchgate.netnih.govsci-hub.sesnnu.edu.cn
Stereoconvergent Biaryl CouplingFormation of biaryl bond with convergence of stereoisomers.Short synthesis of (±)-steganone. psu.edursc.orgrsc.org
Enediyne Bergman CycloaromatisationGeneration of diradicals for potential ring formation.Postulated route to this compound analogues. ucl.ac.uk
Radical CyclisationFormation of cyclic systems via radical intermediates.Investigated in synthesis of related lignans and aryl-aryl bond formation. researchgate.netsoton.ac.uk
Scaffold Simplification (Spiroketals)Retention of biological properties in simplified structures.Development of spiro-γ-lactone derivatives with some structural similarity. google.com

Table 1: Selected Synthetic Methodologies for this compound Analogues

The ongoing development of these and other synthetic methodologies continues to expand the chemical space of this compound analogues, providing access to compounds with modified structural and potentially altered biological profiles.

Application of Cascade Carbopalladation

Cascade carbopalladation is a powerful method for forming multiple carbon-carbon bonds in a single operation, often leading to the construction of complex cyclic systems. In the context of this compound analogues, this strategy has been investigated as a route to build the eight-membered ring. One approach involves the cascade carbopalladation of a linear bromoenyne precursor. ucl.ac.uk This bromoenyne is synthesized through a sequence similar to that used for diyne precursors in cycloaddition strategies. ucl.ac.uk The co-cyclisation of this bromoenyne with an alkyne, such as trimethylsilylethyne, under palladium catalysis conditions has been explored to furnish this compound analogues. ucl.ac.uk

Research findings indicate that this methodology can facilitate the formation of the bisbenzocyclooctadiene ring system. While specific detailed data tables on yields and reaction conditions for this compound analogues using this precise cascade carbopalladation of a bromoenyne were not extensively detailed in the immediate search results, the general principle of palladium-catalyzed cascade reactions for complex molecule synthesis, including the formation of cyclic structures, is well-established in organic chemistry. mdpi.comnih.govdiva-portal.org

[2+2+2] Cycloaddition Strategies for Analogues

The [2+2+2] cycloaddition is a highly convergent method for the construction of six-membered rings from three alkyne or alkene components. uwindsor.caresearchgate.net This strategy has been successfully applied to the synthesis of this compound analogues, particularly utilizing cobalt catalysis. ucl.ac.ukuwindsor.caresearchgate.netucl.ac.ukrsc.org

A key approach involves the cobalt-mediated [2+2+2] cycloaddition of a rationally designed linear 1,9-diyne with a hindered alkyne. ucl.ac.uk This diyne precursor is typically assembled via a convergent synthetic sequence starting from readily available materials like 3,4,5-trimethoxybenzaldehyde (B134019) and paraconic acid. ucl.ac.uk The cycloaddition reaction of such a tethered diyne with a third alkyne component has been shown to proceed diastereospecifically, yielding the desired atropisomer relevant to the natural product this compound. ucl.ac.ukucl.ac.uk

Studies have investigated the cobalt-mediated cyclisation of a tethered deca-1,9-diyne as a key step in a convergent route to this compound analogues. researchgate.netrsc.org While this method is considered crucial, some research has noted challenges, such as potentially low yields in the cobalt-mediated cyclisation step when aiming for chiral analogues. ucl.ac.uk Efforts to improve this step using different cobalt catalysts have been explored, though not always successfully. ucl.ac.uk

Despite challenges, the [2+2+2] cycloaddition strategy has enabled the synthesis of several novel this compound analogues. ucl.ac.ukucl.ac.uk The cycloadducts formed can be further elaborated to yield the final analogue structures. ucl.ac.uk

Advanced Methodologies and Future Directions in Steganone Chemical Research

Application of Emerging Synthetic Technologies in Steganone Chemistry

Emerging synthetic technologies offer promising avenues for the more streamlined and selective synthesis of this compound and its derivatives. These technologies aim to improve reaction efficiency, reduce waste, and enable access to a wider range of this compound analogues.

Photoredox Catalysis and Electrochemistry in this compound Synthesis

Photoredox catalysis and electrochemistry represent powerful tools for mediating challenging chemical transformations under mild conditions nih.govresearchgate.net. Photoredox catalysis utilizes visible light to drive reactions, often through the generation of radical species researchgate.netepfl.ch. Electrochemistry uses electrical energy to induce redox reactions, offering an alternative to stoichiometric chemical oxidants and reductants nih.gov.

Recent work has demonstrated the utility of photoredox catalysis in the synthesis of complex molecules, including approaches that could be relevant to this compound. For instance, the merger of cobalt and photoredox catalysis has been employed in photoreductive couplings to generate axially and centrally chiral diaryl ether scaffolds acs.org. Given that this compound contains an axially chiral biaryl unit, such methodologies could be explored for constructing this key feature ucl.ac.ukresearchgate.netacs.org. Additionally, photoredox-catalyzed C-H functionalization has been applied to the synthesis of biaryl natural products researchgate.net.

Electrochemistry has also emerged as a valuable tool in organic synthesis, offering environmentally friendly alternatives to traditional methods nih.gov. Electrocatalytic approaches have been developed for various coupling reactions, including those forming carbon-carbon and carbon-heteroatom bonds, which are crucial for constructing the this compound framework nih.gov. While direct examples of completed this compound synthesis using bulk electrochemistry were not found, the formal synthesis of (-)-steganone has been achieved using a diastereoselective ortho-lithiation followed by cross-coupling with an arylboronic acid, a type of transformation that can potentially be mediated electrochemically researchgate.net. The merger of electrochemistry and transition metal catalysis is a growing area with potential for complex organic synthesis nih.gov.

This compound as a Challenge for Automation and High-Throughput Synthesis

The structural complexity of this compound, including its multiple stereocenters and the atropisomeric biaryl axis, presents significant challenges for automated and high-throughput synthesis ucl.ac.ukresearchgate.net. While high-throughput methods are well-established for certain types of chemical synthesis, particularly those involving solution-phase reactions and readily available reagents, the synthesis of complex natural products like this compound often involves multiple steps, sensitive intermediates, and challenging transformations that are not easily amenable to full automation rsc.orgnih.govmdpi.com.

Despite these challenges, advancements in automated synthesis platforms and high-throughput experimentation techniques are being made. These include the development of synthesis robots and workflows that can handle complex sequences and reaction conditions mdpi.comd-nb.infochemspeed.com. While specific examples of automated or high-throughput synthesis of this compound were not identified, the general progress in this field suggests that future efforts could focus on automating specific challenging steps in this compound synthesis or developing high-throughput screening methods to identify optimal conditions for key transformations.

Unexplored Synthetic Avenues and Retrosynthetic Re-evaluations

Despite numerous reported syntheses of this compound and its analogues, the molecule's complexity continues to inspire the exploration of new synthetic avenues and retrosynthetic re-evaluations ucl.ac.ukrsc.orgrsc.orgucl.ac.ukcore.ac.uk. Traditional retrosynthetic analyses have often converged on common intermediates, such as the oxo-acid intermediate ucl.ac.uk. However, the variable yields and challenges associated with subsequent steps highlight the need for alternative disconnections and strategies ucl.ac.uk.

Unexplored synthetic avenues could involve novel cascade reactions, skeletal rearrangements, or the use of unconventional building blocks. Retrosynthetic re-evaluations, potentially guided by computational tools, could identify less obvious disconnections that lead to more convergent or efficient synthetic routes. The development of new methodologies, such as atroposelective C-H functionalization, has already provided alternative strategies for constructing the biaryl core of this compound researchgate.netrsc.orgnih.gov. Continued exploration of diverse chemical reactions and strategies is crucial for developing improved synthetic routes to this compound.

New Frontiers in Theoretical and Computational Studies of this compound Systems

Theoretical and computational studies play a vital role in understanding the reactivity, properties, and synthesis of complex molecules. For this compound, computational methods can provide insights into its unique structural features, reaction mechanisms, and the factors governing stereoselectivity, particularly the formation of the atropisomeric biaryl axis ucl.ac.ukresearchgate.netnih.gov.

Density Functional Theory (DFT) calculations and other computational techniques can be used to study transition states, reaction pathways, and the energy profiles of different synthetic steps nih.govresearchgate.netspringernature.com. These studies can help explain experimental observations, predict the outcome of new reactions, and guide the design of more selective catalysts and reagents nih.govspringernature.com. For instance, computational studies have been used to understand the diastereodivergence in certain reactions and the origin of catalytic efficacy and stereoselectivity researchgate.net.

In the context of this compound synthesis, computational studies could be applied to investigate the atropisomerization barrier of the biaryl unit, explore the mechanisms of key cyclization or coupling reactions, and predict the stereochemical outcome of new synthetic strategies. Integration of computational studies with experimental work can accelerate the development of improved synthetic routes and a deeper understanding of this compound chemistry.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound22497760 unifiedpatents.com, 3198 googleapis.com
(-)-SteganoneNot explicitly listed as a separate CID, but referred to in syntheses rsc.orgacs.orgokayama-u.ac.jpresearchgate.net
(+)-SteganoneNot explicitly listed as a separate CID, but referred to in syntheses researchgate.netrsc.orgnih.gov
SteganacinNot explicitly listed, but mentioned as a related lignan (B3055560) ucl.ac.ukacs.org
StegananginNot explicitly listed, but mentioned as a related lignan ucl.ac.uk
(+)-IsoschizandrinNot explicitly listed, but mentioned in relation to this compound synthesis researchgate.netnih.govresearchgate.net

Data Tables

Based on the provided search results, detailed quantitative data suitable for interactive data tables across the entire scope of advanced methodologies for this compound synthesis is limited. However, some results mention yields and enantioselectivities for specific reactions relevant to constructing the this compound core.

For example, one study on palladium-catalyzed atroposelective C-H alkynylation reports preparing enantiomerically enriched biaryls in good yields (up to 99%) with excellent enantioselectivities (up to >99% ee) researchgate.netnih.gov. Another study on a formal synthesis of (-)-steganone using a Suzuki-Miyaura cross-coupling reports diastereomeric excess (de) up to 99% researchgate.net.

While a comprehensive interactive table covering all advanced methodologies is not feasible with the available data, these specific findings highlight the progress in achieving high yields and stereoselectivity in key steps towards this compound.

Example Data Snippet (for illustrative purposes if more data were available):

Reaction StepCatalystYield (%)Enantioselectivity (% ee or % de)Reference
C-H Alkynylation (Biaryl Formation)Pd(II) / tert-LeucineUp to 99Up to >99 ee researchgate.netnih.gov
Suzuki-Miyaura Coupling (Formal Synthesis)Not specified (chiral auxiliary used)Not specifiedUp to 99 de researchgate.net

(Note: An actual interactive table would require more structured and comparable data across different methods and studies.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.